R-Soterenol

Descripción

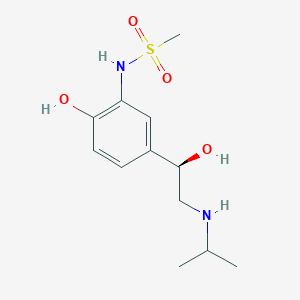

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H20N2O4S |

|---|---|

Peso molecular |

288.37 g/mol |

Nombre IUPAC |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3/t12-/m0/s1 |

Clave InChI |

HHRNQOGXBRYCHF-LBPRGKRZSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O |

SMILES isomérico |

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)NS(=O)(=O)C)O |

SMILES canónico |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O |

Origen del producto |

United States |

Chemical Synthesis and Stereochemical Control

Synthetic Methodologies for R-Soterenol

The construction of the this compound molecule is achieved through multistep synthetic pathways that involve the sequential formation of key bonds and the introduction of requisite functional groups.

A common approach to synthesizing arylethanolamines like this compound begins with a suitably substituted aromatic precursor. A plausible pathway involves the initial preparation of a ketone intermediate, which then undergoes a series of transformations to build the final molecule.

A key precursor is often a substituted acetophenone, which already contains the core aromatic ring and a two-carbon side chain. This precursor can then be elaborated to introduce the hydroxyl and amino functionalities with the desired stereochemistry.

Several key chemical reactions are integral to the synthesis of this compound. The formation of the arylethanolamine backbone often involves the following transformations:

Alkylation of Amines: The introduction of the isopropylamino group is typically achieved through the reaction of a suitable precursor, such as an epoxide or a halohydrin, with isopropylamine. This nucleophilic substitution reaction forms the crucial carbon-nitrogen bond.

Functional Group Modifications: The synthesis involves the protection and deprotection of reactive functional groups to prevent unwanted side reactions. For instance, phenolic hydroxyl groups may be protected as ethers during certain steps and later deprotected to yield the final product. The reduction of a ketone or a nitro group is another critical functional group modification.

A significant intermediate in many synthetic routes is a chiral β-nitroalcohol, which can be readily converted to the desired β-aminoalcohol through reduction of the nitro group. Another key intermediate is the corresponding ketone of Sotalol (B1662669), sometimes referred to as "Oxo sotalol," which can be stereoselectively reduced to the desired alcohol.

| Reaction Type | Description | Relevance to this compound Synthesis |

| Nucleophilic Acyl Substitution | Formation of an amide bond. | Can be used in the synthesis of precursors. |

| Friedel-Crafts Acylation | Introduction of an acyl group to an aromatic ring. | A potential method for synthesizing ketone precursors. |

| Asymmetric Reduction | Stereoselective reduction of a ketone to a chiral alcohol. | A key step for establishing the (R)-stereochemistry. |

| Reductive Amination | Conversion of a ketone to an amine. | An alternative route for introducing the amino group. |

| Epoxidation | Formation of an epoxide ring from an alkene. | Creates a reactive intermediate for amine alkylation. |

| Ring-opening of Epoxides | Reaction of an epoxide with a nucleophile (e.g., an amine). | A common method for forming the amino alcohol moiety. |

The isolation and purification of this compound and its intermediates are critical to ensure the final product is of high purity. Common techniques employed include:

Crystallization: This is a powerful method for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to cool slowly, pure crystals of the desired compound can be formed, leaving impurities in the solution.

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are used to separate compounds based on their differential adsorption to a stationary phase. Chiral chromatography, using a chiral stationary phase, is particularly important for separating enantiomers. wikipedia.orgjackwestin.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their differing solubilities in two immiscible liquid phases. This is often used to remove impurities or to isolate the product from the reaction mixture.

Strategies for Chirality Introduction and Control in Synthesis

Achieving the desired (R)-configuration at the stereocenter of Soterenol (B1681963) is a primary challenge in its synthesis. Several strategies can be employed to introduce and control this chirality.

One powerful approach for establishing the chiral center is through an enantioselective Henry (nitroaldol) reaction. This reaction involves the addition of a nitronate to an aldehyde, catalyzed by a chiral catalyst. The resulting β-nitroalcohol is a versatile intermediate that can be reduced to the corresponding β-aminoalcohol. By using a catalyst that favors the formation of the (R)-configured nitroalcohol, the synthesis can be directed towards the desired enantiomer of Soterenol. This methodology has been successfully applied in the synthesis of structurally related compounds like (R)-(-)-isoproterenol.

Beyond the Henry reaction, other asymmetric synthesis methodologies are available for producing optically active arylethanolamines:

Asymmetric Reduction of Ketones: A prochiral ketone precursor can be reduced to the chiral alcohol using a chiral reducing agent or a catalyst. Reagents like those derived from chiral boranes (e.g., Corey-Bakshi-Shibata reduction) or chiral transition metal complexes can achieve high enantioselectivity. nih.govuwindsor.canih.gov

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material from nature (the "chiral pool") to introduce the desired stereochemistry. nih.govuvic.ca For instance, a chiral amino acid could be transformed through a series of reactions into the target molecule, with the original stereocenter guiding the formation of the new one.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Resolution: In this approach, a racemic mixture of the final compound or a key intermediate is synthesized and then the enantiomers are separated. wikipedia.orglibretexts.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org Chiral chromatography is another common method for resolution. jackwestin.com

The selection of a specific synthetic strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the efficiency and selectivity of the key stereochemistry-determining step.

Stereochemical Characterization and Enantiomeric Purity Analysis

The stereochemical nature of soterenol is critical to its pharmacological profile. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-soterenol and (S)-soterenol. The precise three-dimensional arrangement of atoms around the single stereocenter dictates the molecule's interaction with biological targets. Consequently, rigorous stereochemical characterization and the determination of enantiomeric purity are essential aspects of its chemical analysis.

Application of Cahn-Ingold-Prelog Convention for (R)/(S) Assignment

The absolute configuration of the chiral center in soterenol is unambiguously assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comstudy.com This systematic method prioritizes the four different substituents attached to the stereocenter based on atomic number. study.comvanderbilt.edu

The stereocenter in the soterenol molecule is the carbon atom bearing the hydroxyl group on the ethyl side chain. The four substituents attached to this carbon are:

The hydroxyl group (-OH)

The substituted phenyl group (-C₆H₃(OH)(NHSO₂CH₃))

The (isopropylamino)methyl group (-CH₂NHCH(CH₃)₂)

A hydrogen atom (-H)

The assignment of priority follows a set sequence of rules: libretexts.org

Rule 1: Priority by Atomic Number: The atom directly bonded to the chiral center with the highest atomic number receives the highest priority. vanderbilt.edu In soterenol, oxygen (atomic number 8) has a higher atomic number than carbon (6) and hydrogen (1). Therefore, the hydroxyl group is assigned the highest priority (1), and the hydrogen atom is assigned the lowest priority (4).

Rule 2: Breaking Ties: A tie occurs between the substituted phenyl group and the (isopropylamino)methyl group, as both are attached to the stereocenter via a carbon atom. To break the tie, the atoms attached to these carbons are compared. myheplus.comvanderbilt.edu

The carbon of the (isopropylamino)methyl group is bonded to a nitrogen atom and two hydrogen atoms (N, H, H).

The carbon of the phenyl group is bonded to two other carbons within the aromatic ring and one hydrogen (C, C, H).

Since nitrogen (atomic number 7) has a higher atomic number than carbon (6), the (isopropylamino)methyl group is assigned a higher priority than the phenyl group.

Based on this analysis, the priorities of the substituents around the chiral center of soterenol are established as shown in the table below.

| Priority | Substituent Group | Reason for Priority |

|---|---|---|

| 1 (Highest) | -OH | Highest atomic number (Oxygen, Z=8) directly attached to the stereocenter. |

| 2 | -CH₂NHCH(CH₃)₂ | Attached via carbon. The next atoms are (N, H, H). Nitrogen (Z=7) outranks carbon. |

| 3 | -C₆H₃(OH)(NHSO₂CH₃) | Attached via carbon. The next atoms are (C, C, H). Carbon (Z=6) is lower priority than nitrogen. |

| 4 (Lowest) | -H | Lowest atomic number (Hydrogen, Z=1) directly attached to the stereocenter. |

To assign the final configuration, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the observer. study.com The direction traced from priority 1 to 2 to 3 is then observed. For this compound, this direction is clockwise, hence the R designation. libretexts.org

Chromatographic Techniques for Enantiomeric Separation and Excess Determination

While enantiomers possess identical physical properties in an achiral environment, they can be separated by exploiting their differential interactions with a chiral environment. csfarmacie.cz Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for separating the enantiomers of soterenol and determining the enantiomeric purity of a sample. nih.govheraldopenaccess.us

The fundamental principle of chiral HPLC involves the use of a Chiral Stationary Phase (CSP). csfarmacie.cz A CSP is an inert solid support, typically silica, to which a single enantiomer of a chiral molecule (the chiral selector) is chemically bonded or coated. wikipedia.org When a racemic mixture of soterenol is passed through the HPLC column, the R- and S-enantiomers form transient, non-covalent diastereomeric complexes with the CSP. chiralpedia.com Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, while the other passes through more quickly. This difference in retention time allows for their separation. researchgate.net

Common CSPs used for the separation of beta-blockers and similar amino alcohol compounds include those based on: nih.govmdpi.com

Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates)

Macrocyclic antibiotics (e.g., vancomycin (B549263) or teicoplanin)

Pirkle-type phases (π-acid/π-base phases) wikipedia.org

Protein-based phases

The separation results in a chromatogram with two distinct peaks, one for this compound and one for S-soterenol. The area under each peak is directly proportional to the concentration of the corresponding enantiomer in the sample. This data is used to calculate the enantiomeric excess (e.e.), a measure of the sample's optical purity. heraldopenaccess.usnih.gov

The enantiomeric excess is calculated using the following formula:

e.e. (%) = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) × 100

An alternative to direct separation on a CSP is an indirect method. This approach involves reacting the soterenol racemate with a pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.comnih.gov Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral HPLC techniques. nih.gov

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (S)-Soterenol | 8.45 | 1,250 | 98.0% (R) |

| (R)-Soterenol | 9.72 | 123,750 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Pharmacology and Receptor Interactions

Beta-Adrenergic Receptor Binding and Ligand Affinity

The precise manner in which R-Soterenol interacts with beta-adrenergic receptors is central to understanding its efficacy and selectivity. Its affinity for these receptors, particularly the β2-subtype, has been a subject of investigation.

This compound exhibits significant biological activity as a beta-adrenergic agonist, demonstrating a notable affinity for beta-adrenergic receptors smolecule.com. Research has indicated that this compound possesses a higher affinity for β2-adrenergic receptors compared to other sympathomimetic agents smolecule.com. It has been identified as one of the early selective β2-agonists, alongside salbutamol (B1663637), highlighting its specific interaction profile with the β2-subtype annualreviews.org.

Studies utilizing radioligand binding assays have quantified the potency of various beta-adrenergic agonists, including soterenol (B1681963), in competing for binding sites. In THP-1 cells, the potency of agonists to compete for the ¹²⁵I-ICYP binding site followed a specific order, with soterenol demonstrating an apparent affinity in the micromolar range.

Table 1: Potency of Beta-Adrenergic Agonists in Competing for ¹²⁵I-ICYP Binding Sites on THP-1 Cells researchgate.net

| Agonist | Potency (µM) |

| Isoproterenol (B85558) | 0.8 |

| Dobutamine | 2.1 |

| Salbutamol | 3.0 |

| Epinephrine (B1671497) | 3.8 |

| Soterenol | 4.6 |

| Terbutaline | 11.1 |

| Norepinephrine | 13.8 |

Furthermore, this compound has been characterized as a β2-selective agonist in various experimental models, including those involving guinea-pig atria and trachea conicet.gov.ar, nih.gov. Its selectivity is further underscored by its lack of effect in stimulating certain pathways that are responsive to β1-agonists conicet.gov.ar. While specific affinity values for this compound are often reported in the context of related compounds or enantiomers, studies suggest nanomolar binding affinities for beta-adrenergic receptors for similar molecules nih.gov.

This compound's binding characteristics are often elucidated through comparative studies with other well-known sympathomimetic agents. Its structural relationship to compounds like isoproterenol and salbutamol allows for direct comparisons of their affinity and selectivity profiles smolecule.com, researchgate.net, annualreviews.org.

In binding assays, this compound is categorized as a partial agonist, exhibiting intermediate shifts in binding affinity in the presence of guanine (B1146940) nucleotides when compared to full agonists like isoproterenol and antagonists such as propranolol (B1214883) researchgate.net. This classification indicates that while it binds to the receptor and initiates a signaling cascade, its efficacy in activating the receptor fully is less than that of a full agonist researchgate.net. Studies comparing soterenol with other β2-agonists like OPC-2009 and salbutamol have further defined its relative potency and selectivity in various tissues nih.gov. Notably, for related fluoronaphthyloxypropanolamines, the (S)-enantiomer demonstrated significantly higher potency and selectivity for β2-receptors compared to its (R)-enantiomer, suggesting that stereochemistry plays a crucial role in the binding interactions of these compounds nih.gov.

Intrinsic Activity and Receptor Activation States

The intrinsic activity of an agonist describes its relative ability to elicit a biological response upon binding to a receptor. This property, distinct from receptor affinity, dictates the maximum response achievable by the drug-receptor complex. Beta-adrenergic receptors, like many G protein-coupled receptors (GPCRs), can exist in different conformational states, including high- and low-affinity states for agonists, which are crucial for signal transduction.

This compound has been characterized as a partial agonist at beta-adrenergic receptors nottingham.ac.ukoup.comnih.gov. Unlike full agonists, which can elicit the maximum possible response from a receptor system even at partial receptor occupancy, partial agonists achieve only a submaximal response, even when all available receptors are occupied derangedphysiology.comwikipedia.orgwikipedia.org. This reduced efficacy means that this compound stabilizes the receptor in an active conformation to a lesser extent than a full agonist wikipedia.org.

Table 1: Comparative Potency of Beta-Adrenergic Agonists in Receptor Binding Assays

| Agonist | Potency (µM) | Reference |

| Isoproterenol | 0.8 | researchgate.net |

| Dobutamine | 2.1 | researchgate.net |

| Salbutamol | 3.0 | researchgate.net |

| Epinephrine | 3.8 | researchgate.net |

| Soterenol | 4.6 | researchgate.net |

| Terbutaline | 11.1 | researchgate.net |

| Norepinephrine | 13.8 | researchgate.net |

Note: Potency values are derived from competition binding assays for [125I]-iodocyanopindolol binding sites on THP-1 cells.

The binding of agonists to beta-adrenergic receptors is not a simple one-step process. Research indicates that agonists can stabilize receptors in at least two affinity states: a high-affinity state (RH) and a low-affinity state (RL) oup.comnih.govresearchgate.netahajournals.org. The formation of these states is often described by a ternary complex model, where the agonist (H) interacts with the receptor (R) and an additional membrane component (X), typically related to the guanine nucleotide-binding protein (G protein), to form a high-affinity ternary complex (HRX) researchgate.netresearchgate.net.

This compound, as a partial agonist, engages with these receptor states. Studies have shown that the ratio of dissociation constants between the low- and high-affinity states (KL/KH) is significantly correlated with an agonist's intrinsic activity oup.comnih.gov. For this compound, this KL/KH ratio differs from that observed with full agonists, reflecting its partial efficacy oup.com. The presence of guanine nucleotides, such as Gpp(NH)p, can influence these affinity states, often by destabilizing the ternary complex and leading to shifts in agonist binding affinity researchgate.netahajournals.orgresearchgate.netresearchgate.net. While full agonists like isoproterenol exhibit the greatest shifts in binding affinity in the presence of such nucleotides, partial agonists like this compound show intermediate shifts, indicating a modulated interaction with the receptor-G protein complex researchgate.net. The proportion of receptors in the high-affinity state (%RH) is also directly correlated with intrinsic activity, further underscoring the link between receptor conformation and agonist efficacy oup.com.

Table 2: Correlation of Receptor Affinity States and Intrinsic Activity

| Ligand | Intrinsic Activity | KL/KH Ratio | %RH (High Affinity State) |

| Isoproterenol | Full Agonist | High | High |

| Cobefrin | Partial Agonist | Intermediate | Intermediate |

| Soterenol | Partial Agonist | Intermediate | Intermediate |

Note: Data reflects general trends observed in studies investigating beta-adrenergic receptor binding states and intrinsic activity. Specific numerical values for KL/KH and %RH for soterenol vary across studies but consistently indicate intermediate values compared to full agonists.

Compound Names Mentioned

this compound

Isoproterenol

Dobutamine

Salbutamol

Epinephrine

Terbutaline

Norepinephrine

Cobefrin

Propranolol

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores for Adrenergic Activity

The fundamental pharmacophore for adrenergic agonists, including soterenol (B1681963), is built upon the phenethylamine (B48288) skeleton. This core structure typically comprises an aromatic ring, an ethylamine (B1201723) side chain, and specific functional groups that interact with adrenergic receptors. For potent adrenergic activity, the presence of a hydroxyl group on the phenyl ring, particularly at the meta and para positions (as seen in catecholamines like epinephrine (B1671497) and norepinephrine), is generally considered essential slideshare.net. The ethylamine side chain, with its two-carbon linker and amine group, is also critical for receptor binding and activation slideshare.net.

Soterenol deviates from the classical catecholamine structure by featuring a methanesulfonamido (-SO₂NH₂) group at the meta (3-position) of the phenyl ring, replacing the hydroxyl group found in compounds like isoproterenol (B85558). The para (4-position) hydroxyl group is retained. This substitution pattern is a key pharmacophoric feature that confers significant β₂-adrenoceptor selectivity and contributes to its bronchodilator properties uoanbar.edu.iqwikipedia.org. The presence of this sulfonamide moiety, rather than a hydroxyl group at the meta position, is a critical modification that differentiates soterenol from non-selective β-agonists and influences its interaction with receptor subtypes slideshare.net.

Influence of Specific Functional Groups on Receptor Selectivity and Potency

The specific functional groups present in soterenol play a significant role in defining its interaction with adrenergic receptors, influencing both selectivity and potency.

N-Alkyl Substitution: The amine group in the ethylamine side chain is substituted with an isopropyl group in soterenol. This N-isopropyl substitution, similar to that in isoproterenol, is known to enhance potency at β-adrenergic receptors and confer a degree of selectivity for β-receptors over α-receptors uoanbar.edu.iqwikipedia.org. Generally, increasing the bulk of the N-alkyl substituent tends to favor β-receptor activity uoanbar.edu.iq.

Aromatic Ring Substituents:

The para-hydroxyl group is retained from the catecholamine structure and is important for adrenergic agonist activity slideshare.net.

The meta-methanesulfonamido group is a defining feature of soterenol. Replacing the meta-hydroxyl group of catecholamines with a sulfonamide moiety has been shown to confer selective β₂-adrenergic activity and potentially a longer duration of action slideshare.netuoanbar.edu.iq. This modification is crucial for soterenol's profile as a selective β₂-agonist, distinguishing it from compounds with unsubstituted meta positions or meta-hydroxyl groups slideshare.netuoanbar.edu.iq.

Stereochemical Requirements for Adrenergic Receptor Binding and Activation

The stereochemistry of adrenergic agonists is a critical determinant of their affinity and efficacy at adrenergic receptors. Soterenol, like many phenethylamine derivatives, possesses a chiral center at the benzylic carbon (the carbon atom adjacent to the phenyl ring, bearing the β-hydroxyl group).

Importance of (R) Absolute Configuration at Benzylic Carbon

For many adrenergic agonists and antagonists, the (R) absolute configuration at the benzylic carbon is associated with maximal potency slideshare.nettheswissbay.ch. This stereochemical preference suggests that the receptor binding site has a specific three-dimensional requirement for optimal interaction. While specific data for R-soterenol's potency compared to its S-enantiomer is not detailed in the provided snippets, the general SAR trend for similar compounds indicates that the (R)-enantiomer is likely the more potent agonist slideshare.nettheswissbay.ch. Studies on other β₂-adrenoceptor agonists, such as fenoterol, have demonstrated that stereochemistry can influence not only receptor binding but also the subsequent coupling to different G proteins, thereby affecting downstream signaling pathways nih.gov. This highlights the importance of the precise spatial arrangement of functional groups for receptor activation.

Role of Hydroxyl and Amine Functional Groups

The hydroxyl group on the β-carbon is essential for adrenergic agonist activity and plays a key role in receptor binding, likely through hydrogen bonding interactions slideshare.netcutm.ac.inatsjournals.org. The amine functional group is also critical for activity, and its basicity and substitution pattern significantly influence receptor interaction. The isopropyl substituent on the amine nitrogen in soterenol contributes to its selectivity and potency at β-adrenergic receptors uoanbar.edu.iqwikipedia.org.

Table 1: Key Structural Features and SAR of Soterenol

| Structural Feature | Modification in Soterenol | Observed Effect | Receptor Selectivity | Key References |

| Phenethylamine Backbone | Core structure | Essential for adrenergic activity | General | slideshare.net |

| Aromatic Ring (Meta Position) | Hydroxyl (-OH) replaced by Methanesulfonamido (-SO₂NH₂) | Increased β₂-selectivity, potent bronchodilator | β₂-selective | slideshare.netuoanbar.edu.iq |

| Aromatic Ring (Para Position) | Hydroxyl (-OH) | Important for adrenergic agonist activity | General | slideshare.net |

| Ethylamine Side Chain | Two-carbon chain with amine | Essential for activity | General | slideshare.net |

| N-Alkyl Group | Isopropyl | Enhances potency at β-receptors, contributes to β-selectivity | β-selective | uoanbar.edu.iqwikipedia.org |

| β-Carbon | Benzylic carbon (chiral center) | (R)-configuration generally associated with maximal potency | N/A | slideshare.nettheswissbay.ch |

| β-Carbon Hydroxyl Group | Present | Crucial for adrenergic agonist activity and receptor binding | N/A | slideshare.netatsjournals.org |

Preclinical Mechanistic and Pharmacokinetic Investigations

In Vitro Cellular and Isolated Tissue Mechanistic Studies

The initial characterization of a compound's interaction with its target receptor is typically performed using in vitro cellular systems. For a β-adrenergic agonist like R-Soterenol, these assays are crucial for determining its binding affinity and functional potency.

Standard methods involve competitive binding assays and functional assays measuring second messenger accumulation. wikipedia.org In competitive binding experiments, a radiolabeled ligand with known high affinity for the β-adrenergic receptor is used to label the receptors on cell membranes. The ability of this compound to displace this radioligand is measured, and the concentration at which it displaces 50% of the bound radioligand is known as the IC50 value. wikipedia.org This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. wikipedia.org

Functional assays, such as those measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), provide insight into the compound's efficacy as an agonist. nih.gov Activation of Gs-coupled receptors, like the β2-adrenergic receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov By measuring cAMP production in cells expressing the target receptor (e.g., HEK292 cells) at various concentrations of this compound, a dose-response curve can be generated to determine its potency (EC50) and maximal effect. researchgate.net While these are standard procedures for characterizing adrenergic agonists, specific binding affinity (Ki) and functional potency (EC50) values for this compound from cellular assays are not detailed in the available literature.

Studies utilizing isolated animal tissues provide a crucial link between cellular assays and in vivo models. The guinea pig is a standard model for assessing β-adrenergic activity, with the atria being rich in β1-receptors and the trachea containing a predominant population of β2-receptors.

A key study investigated the effects of the enantiomers of soterenol (B1681963) on isolated guinea pig atria and trachea. nih.govopenalex.org Such studies are fundamental because most biological systems exhibit stereospecificity, meaning that one enantiomer of a chiral drug is often significantly more active than the other. nih.gov The results of these investigations typically quantify agonist activity using two parameters: pD2 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the agonist relative to a full agonist like isoproterenol). While the specific quantitative data from this foundational study are not available in recent literature, the research confirmed the stereoselective nature of soterenol's action on beta-adrenergic receptors. nih.govcreighton.edu

Animal Model Studies for Mechanistic Elucidation

The adrenergic stimulant properties of soterenol have been evaluated in several animal species, demonstrating its activity on both the cardiovascular and respiratory systems. Soterenol is structurally related to isoproterenol (B85558) and acts as a directly acting sympathomimetic amine with selectivity for β2-adrenoceptors.

In anesthetized cats, soterenol was compared with (-)-isoproterenol for its ability to produce β-receptor mediated effects on pulmonary resistance (a β2-mediated effect), soleus muscle contractility (β2), and heart rate (β1). For all three parameters, (-)-isoproterenol was found to be the most potent compound. The rank order of potency for the methanesulphonanilide compounds tested, including soterenol, was generally lower than that of isoproterenol. However, when assessing relative β2-selectivity by comparing the doses required to affect the soleus muscle and bronchi versus the heart, soterenol (N-isopropyl) showed greater selectivity than the other related compounds tested.

In separate studies involving rabbits, intravenous administration of soterenol was shown to increase mean arterial blood pressure while causing a decrease in heart rate. This contrasts with the typical effects of non-selective beta-agonists like isoproterenol, which usually decrease mean arterial pressure and increase heart rate.

Table 1: Adrenergic Stimulant Properties of Soterenol in Animal Models

| Animal Species | Parameter Measured | Observed Effect of Soterenol |

|---|---|---|

| Cat (anesthetized) | Pulmonary Resistance (Serotonin-induced) | Reduction |

| Cat (anesthetized) | Soleus Muscle Contractility | Decrease |

| Cat (anesthetized) | Heart Rate | Increase |

| Rabbit | Mean Arterial Blood Pressure (IV admin.) | Increase |

| Rabbit | Heart Rate (IV admin.) | Decrease |

Beta-adrenergic agonists are known to influence metabolic pathways, primarily through the activation of β-receptors which can lead to glycogenolysis and other metabolic changes. Soterenol's effects on blood glucose and lactate (B86563) levels have been investigated in anesthetized, fasted rats, providing insight into its modulation of these pathways.

In these studies, soterenol produced dose-related hyperglycemic (increase in blood glucose) and hyperlactic acidemic (increase in blood lactate) responses that were nearly identical to those elicited by the non-selective β-agonist isoproterenol. The data indicated that soterenol is approximately twice as effective as isoproterenol in producing these metabolic effects in fasted rats. Pretreatment with the β-adrenergic blocking agent, sotalol (B1662669), significantly antagonized both the hyperglycemic and hyperlactic acidemic responses to soterenol, confirming that these metabolic effects are mediated by the activation of β-receptors.

Table 2: Comparative Metabolic Effects of Soterenol and Isoproterenol in Fasted Rats

| Metabolic Parameter | Agent | Dose Required for 20 mg/100 ml Increase | Antagonism by Sotalol |

|---|---|---|---|

| Blood Glucose (Hyperglycemia) | Soterenol | 0.010 mg/kg | Significant |

| Blood Glucose (Hyperglycemia) | Isoproterenol | 0.024 mg/kg | Significant |

| Blood Lactate (Hyperlactic Acidemia) | Soterenol | - | Significant |

| Blood Lactate (Hyperlactic Acidemia) | Isoproterenol | - | Significant |

Prolonged or continuous stimulation of G-protein coupled receptors, including β-adrenergic receptors, can lead to adaptive changes in receptor function and expression. These phenomena, known as desensitization, tachyphylaxis, and down-regulation, are a key area of mechanistic investigation for adrenergic agonists. litfl.comjaypeedigital.com

Desensitization refers to a diminished response to an agonist following prolonged exposure. jaypeedigital.com This process can occur rapidly and involves the uncoupling of the receptor from its intracellular signaling cascade, often mediated by receptor phosphorylation. nih.govTachyphylaxis is a term used to describe the rapid development of tolerance to a drug after repeated administration. trc-p.nl

If agonist stimulation is sustained, the cell may respond by reducing the total number of receptors available, a process known as down-regulation . medscape.com This typically involves the internalization of receptors from the cell surface and their subsequent degradation in lysosomes. nih.gov Studies using the β-agonist isoproterenol in cellular models have shown that chronic exposure leads to a significant loss of receptor binding sites. nih.gov This down-regulation is paralleled by a reduction in the functional response, such as diminished cAMP accumulation upon subsequent agonist challenge. nih.gov While these mechanisms are well-established for the β-agonist class, specific studies detailing the long-term effects of this compound on receptor expression and function in animal tissues were not found in the reviewed literature.

Pharmacokinetic Profiling in Preclinical Models

Comprehensive pharmacokinetic studies in animal models are crucial to understanding how a potential drug is processed by a living organism. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Elimination), provide foundational knowledge for predicting the drug's behavior in humans. However, no specific data from such studies on this compound have been made public.

Characterization of Absorption, Distribution, and Elimination in Animal Species

Information on the absorption of this compound, which would detail how it is taken up by the body (e.g., after oral or intravenous administration), is not available. Similarly, there are no public data on its distribution throughout the various tissues and organs of preclinical animal models, nor on the mechanisms and rate of its elimination from the body.

Typically, researchers would present data on key pharmacokinetic parameters in various species (such as rats, dogs, or non-human primates). This data is often summarized in tables, as shown in the hypothetical example below, to compare the compound's behavior across different species.

Hypothetical Data Table: Pharmacokinetic Parameters of a Compound in Different Species This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Bioavailability (%) | - | - | - |

| Tmax (h) | - | - | - |

| Cmax (ng/mL) | - | - | - |

| AUC (ng·h/mL) | - | - | - |

| Half-life (h) | - | - | - |

| Clearance (mL/min/kg) | - | - | - |

| Volume of Distribution (L/kg) | - | - | - |

Assessment of Metabolic Stability in Biological Systems

The metabolic stability of a compound provides insight into how it is broken down by enzymes in the body, primarily in the liver. This is a key determinant of a drug's half-life and its potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes from different species, including humans, are standard methods for assessing metabolic stability.

No published studies were found that detail the metabolic stability of this compound in any biological system. Such studies would typically quantify the rate at which the compound is metabolized, as illustrated in the hypothetical data table below.

Hypothetical Data Table: In Vitro Metabolic Stability of a Compound This table is for illustrative purposes only and does not represent actual data for this compound.

| Species | System | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | - | - |

| Rat | Liver Microsomes | - | - |

| Dog | Liver Microsomes | - | - |

| Monkey | Liver Microsomes | - | - |

| Human | Hepatocytes | - | - |

| Rat | Hepatocytes | - | - |

Advanced Analytical and Metabolomics Research

Development of High-Resolution Analytical Methods for R-Soterenol and its Metabolites

The development of sensitive and specific analytical methods is fundamental to pharmacokinetic and metabolic studies of this compound. These methods must be capable of distinguishing the compound and its metabolic products from a complex mixture of endogenous molecules in biological samples.

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of pharmaceuticals and their metabolites due to its high sensitivity and specificity. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using tandem mass spectrometry (MS/MS), is a primary tool for analyzing this compound. nih.gov The technique involves separating the compound from other matrix components using high-performance liquid chromatography (HPLC) before it is ionized and detected by the mass spectrometer. Reversed-phase chromatography is commonly employed for polar compounds like this compound. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, providing excellent sensitivity and selectivity. nih.govnih.gov High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are used for accurate mass measurements, which aids in the identification of unknown metabolites. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization of polar compounds like this compound to increase their volatility and thermal stability. nih.gov This process, for example silylation, makes the compound suitable for GC separation before MS detection. nih.gov While powerful, the additional sample preparation step can sometimes make LC-MS a more direct approach.

The table below illustrates hypothetical mass spectrometry parameters that could be used for the detection of this compound and a potential Phase II metabolite.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

| This compound | 289.12 | 196.08 | MRM |

| This compound Glucuronide | 465.16 | 289.12 | MRM |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound and its metabolites. researchgate.netunl.edu While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. unl.edu

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide primary information about the number and types of atoms present. youtube.com Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. core.ac.uk Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together different fragments of a molecule and pinpointing the exact site of metabolic modification (e.g., determining which hydroxyl group has been glucuronidated). core.ac.uk

| NMR Experiment | Information Provided | Application in this compound Research |

| ¹H NMR | Number and chemical environment of protons | Confirms presence of aromatic, aliphatic, and hydroxyl protons. |

| ¹³C NMR | Number and chemical environment of carbon atoms | Identifies all unique carbons in the molecular backbone. |

| COSY | Shows which protons are coupled to each other | Establishes connectivity within spin systems, e.g., the ethanolamine (B43304) side chain. |

| HSQC | Correlates protons to their directly bonded carbons | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows 2-3 bond correlations between protons and carbons | Connects molecular fragments and identifies the site of metabolic changes. |

Metabolomics Approaches in this compound Research

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, reflecting the downstream effects of genetic and environmental interactions. nih.govcreative-proteomics.com Applying metabolomics to this compound research can reveal its impact on metabolic pathways and help identify its complete metabolic fate.

Metabolomics studies can be broadly categorized into targeted and untargeted approaches, each offering distinct advantages for this compound research. nih.govcreative-proteomics.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. frontiersin.org In the context of this compound, this would involve developing highly sensitive and specific assays to measure the concentration of the parent drug and its known or predicted metabolites in biological fluids like plasma or urine. This approach is hypothesis-driven and provides precise quantitative data, ideal for pharmacokinetic studies. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global metabolic profile. creative-proteomics.com This hypothesis-generating approach is used to discover unexpected metabolic changes resulting from exposure to this compound. mdpi.com By comparing the metabolic profiles of treated versus control groups, researchers can identify novel biomarkers and gain insights into the compound's broader biological effects. nih.gov

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify a specific, predefined list of metabolites. | Profile as many metabolites as possible in a sample. |

| Approach | Hypothesis-driven | Hypothesis-generating |

| Instrumentation | Typically triple quadrupole MS (e.g., LC-MS/MS) | Typically high-resolution MS (e.g., Q-TOF, Orbitrap) or NMR |

| Selectivity | High | Low (global) |

| Sensitivity | High | Moderate |

| Application | Pharmacokinetic studies, validation of biomarkers | Biomarker discovery, pathway analysis |

A key outcome of untargeted metabolomics studies is the discovery of novel metabolites. mdpi.com When data from this compound-exposed samples are compared to controls, new molecular features (characterized by a unique mass-to-charge ratio and retention time) may be detected. The process of identifying these unknown molecules involves several steps. First, high-resolution mass spectrometry provides an accurate mass measurement, which allows for the prediction of a molecular formula. sciex.com Next, the fragmentation pattern (MS/MS spectrum) of the unknown feature is analyzed to gain clues about its structure, often by comparing it to the fragmentation of the parent drug. sciex.comnih.gov Finally, the definitive structure of the novel metabolite must be confirmed, typically by isolating the compound and analyzing it with NMR spectroscopy or by synthesizing the proposed structure and matching its analytical data to the metabolite. nih.gov

The identification of novel metabolites is biologically significant because it can reveal previously unknown biotransformation pathways. Understanding how the body modifies this compound is crucial for a complete picture of its disposition and for identifying metabolites that may have their own biological activity or contribute to off-target effects.

Common biotransformation reactions for xenobiotics include oxidation, reduction, hydrolysis (Phase I), and conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II). The table below lists some potential, hypothetical metabolites of this compound based on these common pathways.

| Metabolic Reaction | Potential Metabolite |

| O-Glucuronidation | This compound-O-glucuronide |

| O-Sulfation | This compound-O-sulfate |

| N-Dealkylation | Des-isopropyl-soterenol |

| Oxidation | Catechol metabolite (if demethylation occurs) |

Metabolomics experiments generate vast and complex datasets that require specialized bioinformatics and statistical tools for analysis. creative-proteomics.comusamvcluj.ro The raw data from LC-MS or GC-MS instruments consist of thousands of signals that must be processed to generate a clean data matrix of metabolic features versus samples. mdpi.com

The standard bioinformatics workflow includes several key steps:

Data Preprocessing: This involves converting raw data files into a usable format, followed by peak detection, retention time correction (alignment across samples), and integration to quantify the intensity of each feature. mdpi.com

Statistical Analysis: Multivariate statistical methods are then applied to the data matrix to identify significant differences between experimental groups. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and quality control. Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to maximize the separation between predefined groups and identify the features most responsible for that separation. usamvcluj.ro

Metabolite Annotation and Identification: Features identified as statistically significant are then annotated by matching their mass and fragmentation data against spectral libraries and metabolomics databases (e.g., HMDB, KEGG, METLIN). usamvcluj.ro

Pathway Analysis: Finally, the identified metabolites are mapped onto known metabolic pathways using tools like MetaboAnalyst. creative-proteomics.com This contextualizes the data, helping to reveal which biological pathways are most perturbed by this compound exposure.

| Step | Purpose | Common Tools/Methods |

| Data Preprocessing | Convert raw data to a feature matrix | XCMS, MetaboAnalyst |

| Statistical Analysis | Identify significant metabolic features | PCA, PLS-DA, t-tests |

| Metabolite Annotation | Putatively identify significant features | HMDB, KEGG, METLIN databases |

| Pathway Analysis | Determine impacted biological pathways | MetaboAnalyst, Cytoscape |

Bioanalytical Method Validation for Research Samples

The robust validation of bioanalytical methods is a critical prerequisite for the accurate quantification of this compound in biological matrices during advanced analytical and metabolomics research. This process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended purpose, which is essential for the integrity of pharmacokinetic, pharmacodynamic, and metabolic studies. The validation of such methods is typically performed in accordance with guidelines from regulatory authorities, ensuring data quality and consistency.

For a chiral compound such as this compound, it is imperative to utilize an enantioselective assay capable of distinguishing it from its S-enantiomer. wvu.edu High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose due to its high sensitivity and selectivity. nih.govjapsonline.com The validation of such a method involves a series of experiments to assess various parameters, including linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.

The following sections detail the typical validation parameters for a bioanalytical method suitable for this compound research samples. As a specific and detailed validated method for this compound is not publicly available, the data presented in the tables are based on a validated high-performance liquid chromatographic (HPLC) method for the enantioselective determination of a closely related compound, sotalol (B1662669), in human plasma and urine. nih.gov This serves as a representative example of the performance characteristics expected from a validated bioanalytical method for a chiral beta-adrenergic agent.

Methodology Overview

A common approach for the analysis of this compound in research samples, such as plasma, would involve sample preparation, chromatographic separation, and detection.

Sample Preparation: To isolate the analyte from the complex biological matrix, a sample preparation technique like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation is employed. onlinepharmacytech.info For the representative sotalol method, a solid-phase extraction on a C18 cartridge was utilized. nih.gov

Chromatographic Separation: An enantioselective separation is crucial. wvu.edu This is often achieved using a chiral stationary phase (CSP) in the HPLC column. For the sotalol example, derivatization with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) was performed to form diastereomers that could be separated on a standard HPLC column. nih.gov

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for its high sensitivity and specificity. nih.gov The sotalol method referenced utilized UV detection. nih.gov

Validation Parameters

The validation of the bioanalytical method would include the following key parameters:

Linearity and Sensitivity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

For the representative sotalol method, the calibration was linear in human plasma and urine for both enantiomers. nih.gov

| Biological Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |

|---|---|---|

| Human Plasma | 0.022 - 4.41 | 0.022 |

| Human Urine | 0.22 - 88.2 | 0.22 |

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day (within-day) and inter-day (between-day) levels. nih.gov

The within-day and day-to-day coefficients of variation for the sotalol enantiomers were found to be less than 7.5%. nih.gov

| Concentration (µg/mL) | Within-Day CV (%) | Day-to-Day CV (%) |

|---|---|---|

| 0.09 | < 7.5 | < 7.5 |

| 1.8 | < 7.5 | < 7.5 |

| Concentration (µg/mL) | Within-Day CV (%) | Day-to-Day CV (%) |

|---|---|---|

| 0.44 | < 7.5 | < 7.5 |

| 4.4 | < 7.5 | < 7.5 |

Stability

The stability of the analyte in the biological matrix under different storage and handling conditions is evaluated to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. longdom.org This includes assessing stability under conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.govnih.gov

While specific stability data for this compound is not available, a general understanding of analyte stability in plasma suggests that storage at -70°C is often suitable for long-term preservation of many compounds. nih.gov

| Stability Test | Typical Conditions | Acceptance Criteria |

|---|---|---|

| Freeze-Thaw Stability | Minimum of 3 cycles at two concentrations | Within ±15% of nominal concentration |

| Short-Term (Bench-Top) Stability | Room temperature for a duration exceeding routine sample handling | Within ±15% of nominal concentration |

| Long-Term Stability | Storage at a specified low temperature (-20°C or -70°C) for a period longer than the study duration | Within ±15% of nominal concentration |

| Post-Preparative Stability | In the autosampler under specified conditions | Within ±15% of nominal concentration |

The successful validation of these parameters ensures that the bioanalytical method for this compound is accurate, precise, and reliable for the analysis of research samples, thereby providing a solid foundation for metabolomics and pharmacokinetic investigations.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of R-Soterenol-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target receptor, the β2-adrenergic receptor (β2-AR). These methods provide a detailed view of the binding process, helping to rationalize the compound's activity and selectivity.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations are performed using three-dimensional models of the human β2-AR. The goal is to identify the most stable binding pose and to quantify the strength of the interaction, typically expressed as a binding energy or docking score.

Studies on various β2-agonists have identified key amino acid residues within the β2-AR's orthosteric binding site that are critical for agonist binding and receptor activation. atsjournals.org The binding of agonists typically occurs within a pocket formed by the transmembrane (TM) helices of the receptor. nih.gov this compound, as a catecholamine derivative, is predicted to engage in a network of specific interactions with these residues. The protonated amine of its ethanolamine (B43304) side chain is expected to form a crucial ionic bond with the carboxylate side chain of Aspartate 113 in TM3. nih.gov The hydroxyl groups on its catechol-like ring are predicted to form hydrogen bonds with serine residues, specifically Ser203 and Ser207, located in TM5. atsjournals.orgnih.gov Furthermore, the benzylic hydroxyl group is positioned to interact with Asparagine 293 in TM6, an interaction known to be important for the stereoselectivity of agonists. nih.gov

Table 1: Predicted Key Interactions between this compound and the β2-Adrenergic Receptor

| This compound Functional Group | β2-AR Interacting Residue | Transmembrane Helix (TM) | Predicted Interaction Type |

|---|---|---|---|

| Protonated Amine | Asp113 | TM3 | Ionic Bond |

| Catechol-like Hydroxyl 1 | Ser203 | TM5 | Hydrogen Bond |

| Catechol-like Hydroxyl 2 | Ser207 | TM5 | Hydrogen Bond |

| Benzylic Hydroxyl | Asn293 | TM6 | Hydrogen Bond |

| Aromatic Ring | Tyr308 | TM7 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the this compound-β2-AR complex over time. nih.gov These simulations model the movements of every atom in the system, providing insights into the stability of the predicted binding pose and the conformational changes induced in the receptor upon agonist binding. nih.govplos.org MD simulations can confirm the stability of the key hydrogen bonds and ionic interactions predicted by docking and reveal the role of water molecules in mediating the interaction. nih.gov For this compound, MD studies would be essential to validate the stability of its binding and to understand how its interaction initiates the cascade of conformational changes in the receptor that leads to G-protein activation. nih.gov

Table 2: Representative Findings from a Hypothetical Molecular Dynamics Simulation of the this compound-β2-AR Complex

| Simulation Parameter | Typical Finding | Interpretation |

|---|---|---|

| Simulation Length | >100 nanoseconds | Sufficient time to observe complex stability and local conformational changes. |

| RMSD of this compound | Low and stable fluctuation | Indicates the ligand remains stably bound in the predicted pocket. |

| Key Hydrogen Bond Occupancy | High percentage (>75%) | Confirms the persistence and importance of specific hydrogen bonds (e.g., with Ser203, Ser207). |

| Receptor Conformational State | Shift towards an active-like state | Shows agonist-induced changes, such as outward movement of TM6, which is characteristic of receptor activation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of this compound, QSAR studies are used to understand which molecular properties are key determinants of its potency and selectivity as a β2-agonist. These models are built by analyzing a series of related compounds and correlating their structural features, known as molecular descriptors, with their measured biological activities. nih.gov

The development of a QSAR model involves calculating a wide range of descriptors for each molecule in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric Properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within the receptor binding site.

Hydrophobicity: (e.g., LogP, LogD) which affects how the compound distributes between aqueous and lipid environments, influencing receptor affinity and duration of action. nih.gov

Topological Properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Once calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that links these descriptors to the biological activity (e.g., pEC50, the negative logarithm of the half-maximal effective concentration). A generalized QSAR model for a series of β2-agonists might take the form:

pEC50 = c₀ + c₁(LogD) - c₂(Molecular_Volume) + c₃*(Dipole_Moment) + ...

This equation can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules. For instance, a QSAR model for long-acting β2-agonists highlighted the importance of lipophilicity (LogD at pH 7.4) and the ionization state of the amine (pKa) in controlling the duration of action. nih.gov

Table 3: Common Molecular Descriptors in QSAR Models for β2-Agonists and Their General Influence on Activity

| Descriptor Class | Example Descriptor | Typical Influence on β2-Agonist Activity |

|---|---|---|

| Hydrophobicity | LogD (at pH 7.4) | Positive correlation with duration of action. nih.gov |

| Electronic | pKa of amine group | Higher pKa values can be associated with longer duration. nih.gov |

| Steric | Size of N-substituent | Larger substituents generally increase β2 selectivity. wikipedia.org |

| Thermodynamic | Heat of Formation | Can correlate with binding stability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

In Silico Prediction of Pharmacokinetic Parameters and Metabolic Pathways

In silico tools are invaluable for predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the discovery process, helping to identify potential liabilities. nih.govspringernature.com These computational models use a compound's structure to estimate its pharmacokinetic behavior in the human body. nih.govnih.gov

Prediction of Pharmacokinetic Parameters: A variety of computational models, ranging from simple property calculators to complex machine learning algorithms, are used to predict key ADME parameters. nih.govresearchgate.net For this compound, these tools would predict its likely oral bioavailability, distribution in tissues, and potential to cross the blood-brain barrier. Key parameters predicted by these models include lipophilicity (LogP), aqueous solubility, plasma protein binding, and interactions with metabolic enzymes like the Cytochrome P450 (CYP) family.

Table 4: Representative In Silico Predicted ADME Properties for a β2-Agonist like this compound

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| LogP (Lipophilicity) | Low to Moderate | Influences solubility, absorption, and distribution. |

| Aqueous Solubility | High | Necessary for dissolution and absorption after administration. |

| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Desirable for minimizing central nervous system side effects. |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Low likelihood of causing drug-drug interactions via this major metabolic enzyme. |

| Plasma Protein Binding | Low | A higher free fraction of the drug is available to interact with the target receptor. |

Prediction of Metabolic Pathways: Computational tools can predict the metabolic fate of a drug by identifying the most likely sites on the molecule to be modified by metabolic enzymes (Sites of Metabolism, SoM) and the resulting metabolites. nih.govnih.gov These predictions are often made using rule-based expert systems, which contain information about common biotransformations, or machine learning models trained on large datasets of known metabolic reactions. nih.govcambridgemedchemconsulting.com

The chemical structure of this compound contains several functional groups susceptible to metabolic modification. The catechol-like ring is a primary target for Phase II conjugation reactions, such as glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. It can also undergo O-methylation by catechol-O-methyltransferase (COMT). The secondary amine in the ethanolamine sidechain may be a site for oxidative reactions.

Table 5: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Functional Group Targeted | Potential Enzyme Family | Predicted Metabolite Type |

|---|---|---|---|

| O-Methylation | Catechol-like Hydroxyl | COMT | Methoxy derivative |

| Glucuronidation | Catechol-like Hydroxyl | UGTs | Glucuronide conjugate |

| Sulfation | Catechol-like Hydroxyl | SULTs | Sulfate (B86663) conjugate |

| Oxidation | Ethanolamine side chain | CYPs / MAO | Oxidized derivatives |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Receptor Interactions or Alternative Signaling Pathways

While R-Soterenol is primarily known for activating β-adrenergic receptors via the canonical Gs protein-coupled adenylate cyclase/cyclic AMP (cAMP) pathway atsjournals.orgmdpi.com, the adrenergic system is far more intricate. Emerging research highlights the existence of alternative signaling cascades and receptor interactions that could be further investigated using this compound.

Alternative Signaling Cascades: Beyond the well-established cAMP pathway, β₂-adrenergic receptors have been shown to engage in cAMP-independent signaling. These include pathways involving Gi protein coupling to the mitogen-activated protein kinase (MAPK) system and the activation of membrane maxi-K⁺ channels atsjournals.orgmdpi.com. Furthermore, β-arrestin-mediated signaling, which can initiate cascades independent of G protein activation, is another area where this compound could be employed to probe specific cellular responses frontiersin.org. Investigating whether this compound can selectively activate or modulate these alternative pathways in different cell types could reveal nuanced aspects of adrenergic receptor function.

Receptor Heterodimerization and Cross-talk: G protein-coupled receptors (GPCRs), including adrenergic receptors, are increasingly understood to form functional heterodimers with other GPCRs and non-GPCR proteins nih.gov. These interactions can significantly alter receptor pharmacology, signaling, and trafficking. This compound could serve as a probe to investigate potential heterodimerization events between β₂-adrenergic receptors and other receptor families, such as adenosine (B11128) receptors or chemokine receptors, in various physiological and pathological contexts. Understanding such cross-talk could uncover novel regulatory mechanisms and potential therapeutic targets.

Investigating "Off-Target" Effects: While not a primary focus for future beneficial research, understanding the molecular basis of any potential "off-target" interactions of this compound could also provide valuable mechanistic insights into receptor specificity and promiscuity within the broader adrenergic system jst.go.jpnih.gov.

Design of Advanced Chemical Probes and Tools for Adrenergic System Research

The development of sophisticated molecular probes is essential for advancing our understanding of receptor biology. This compound's structure offers a foundation for creating novel tools to study β-adrenergic receptors.

Fluorescent and Radiolabeled Ligands: this compound's established affinity for β-adrenergic receptors makes it a suitable scaffold for the design of fluorescent or radiolabeled probes nottingham.ac.ukthermofisher.com. By conjugating this compound to fluorophores or radioisotopes, researchers can create tools for:

Imaging and Localization: Visualizing the distribution and density of β-adrenergic receptors in cells and tissues using microscopy or in vivo imaging techniques nih.govnih.gov.

Binding Assays: Quantifying receptor expression levels and affinities in various biological samples nottingham.ac.uknih.govnih.gov.

Studying Receptor Dynamics: Tracking receptor internalization, trafficking, and desensitization in real-time atsjournals.orgfrontiersin.org.

Structure-Activity Relationship (SAR) Studies: Creating a series of probes with systematic structural modifications to map critical binding determinants and functional elements of the receptor nih.govresearchgate.net.

Probes for Specific Signaling Pathways: Future probe development could focus on creating this compound derivatives that are specifically designed to report on the activation of particular downstream signaling pathways, rather than just receptor binding. This could involve incorporating moieties sensitive to changes in cAMP levels or protein kinase activity.

Potential for this compound as a Lead Compound for Mechanistic Biological Research

This compound's defined pharmacological activity positions it as a valuable lead compound for elucidating the fundamental biological mechanisms underlying adrenergic signaling.

Elucidating Structure-Activity Relationships (SAR): this compound's chemical structure provides a template for systematic modifications to explore SARs related to β-adrenergic receptor subtypes. By altering specific functional groups or introducing new moieties, researchers can gain deeper insights into the molecular interactions that dictate receptor binding affinity, selectivity, and efficacy nih.govresearchgate.netresearchgate.netmdpi.com. For instance, studies on related compounds highlight the importance of the phenolic group and substituents on the amino group for receptor interaction and selectivity annualreviews.orguoanbar.edu.iq.

Investigating Downstream Cellular Processes: this compound can be utilized as a tool to investigate the role of β-adrenergic signaling in a variety of cellular functions beyond its classical effects on bronchodilation and cardiac stimulation. This includes:

Immune Cell Modulation: Studies have indicated that β-adrenergic agonists can influence immune cell function, including CD40 expression on fibroblasts conicet.gov.ar and immune cell signaling pathways mdpi.com. This compound could be used to dissect the specific contribution of β₂-adrenergic signaling to these immune responses.

Autophagy and Fibrosis: Research has suggested that β₂-adrenergic receptor stimulation can modulate autophagy in cardiac fibroblasts researchgate.net. This compound could be employed to investigate the precise mechanisms by which β₂-AR activation influences cellular processes like autophagy and collagen degradation in cardiac or other cell types.

Cellular Proliferation and Differentiation: The impact of β-adrenergic signaling on cell proliferation and differentiation in various cell types, including cancer cells, is an area of ongoing research celtarys.com. This compound can serve as a specific tool to probe these effects.

Table 1: Potency of Beta-Adrenergic Agonists in Competing for 125I-ICYP Binding Site on THP-1 Cells

This table illustrates the relative potencies of various β-adrenergic agonists, including this compound, in displacing a radioligand from β-adrenergic receptors on THP-1 cells, providing a comparative measure of their binding affinities researchgate.net.

| Agonist | Potency (µM) |

| Isoproterenol (B85558) | 0.8 |

| Dobutamine | 2.1 |

| Salbutamol (B1663637) | 3.0 |

| Epinephrine (B1671497) | 3.8 |

| This compound | 4.6 |

| Terbutaline | 11.1 |

| Norepinephrine | 13.8 |

Compound List

this compound

Isoproterenol

Dobutamine

Salbutamol

Epinephrine

Terbutaline

Norepinephrine

Formoterol

Salmeterol

Fenoterol

Metaproterenol

Zinterol

Isoprenaline

Cobefrin

Practolol

Penbutolol

CGP12177

Adrenaline

Noradrenaline

Atenolol

Butoxamine

SR 59230A

ZD 7114

INDO

PGE₂

SQ 22536

Verapamil

OBAA

9-amino-acridin propranolol (B1214883) (9-AAP)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.